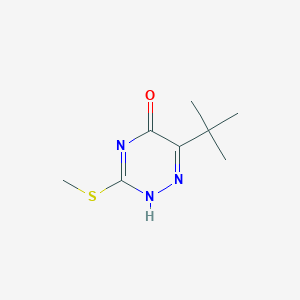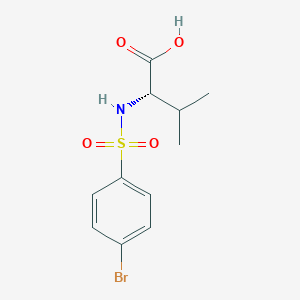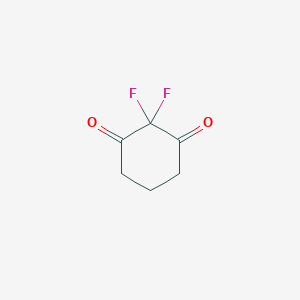
2,2-Difluorocyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluorocyclohexane-1,3-dione is a chemical compound with the molecular formula C6H6F2O2 and a molecular weight of 148.11 g/mol . It is a useful research chemical known for its unique structure, which includes two fluorine atoms attached to a cyclohexane ring with two ketone groups at positions 1 and 3 . This compound is often used as a building block in organic synthesis and has various applications in scientific research.
准备方法
The synthesis of 2,2-Difluorocyclohexane-1,3-dione typically involves the use of simple reagents and reaction conditions. One common method includes the reaction of cyclohexane-1,3-dione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the fluorination process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
2,2-Difluorocyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex fluorinated compounds.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols .
科学研究应用
2,2-Difluorocyclohexane-1,3-dione has a wide range of applications in scientific research, including:
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
作用机制
The mechanism of action of 2,2-Difluorocyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. For example, fluorine atoms can increase the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets . Additionally, the ketone groups can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are essential for the compound’s biological activity .
相似化合物的比较
2,2-Difluorocyclohexane-1,3-dione can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione: This compound lacks the fluorine atoms and has different chemical properties and reactivity.
2,2-Dichlorocyclohexane-1,3-dione: The presence of chlorine atoms instead of fluorine results in different chemical behavior and applications.
2,2-Dibromocyclohexane-1,3-dione: Bromine atoms confer different reactivity and properties compared to fluorine.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2,2-difluorocyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)4(9)2-1-3-5(6)10/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTBNNITMZRWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
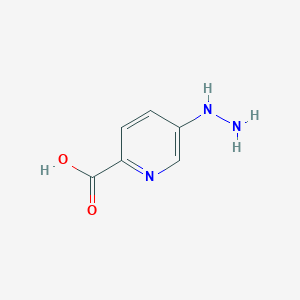
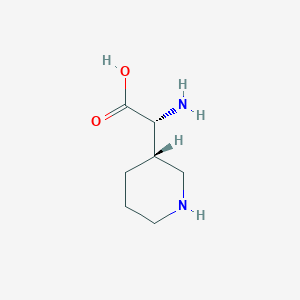
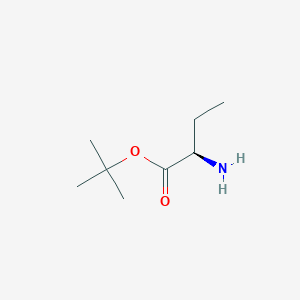
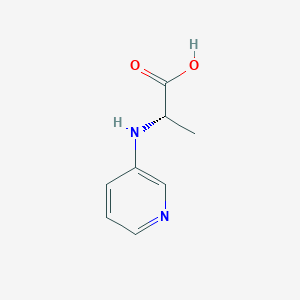
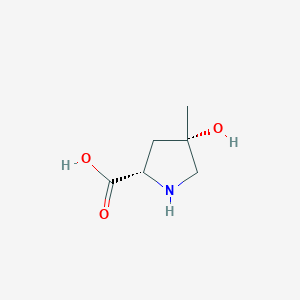
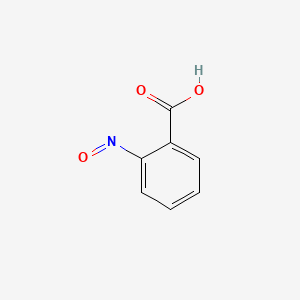

![1-[(1R,2R)-2-methylcyclobutyl]ethanone](/img/structure/B7810471.png)
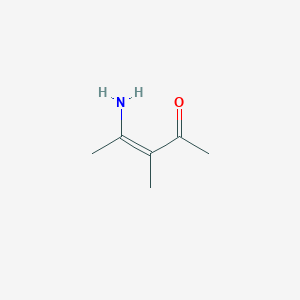
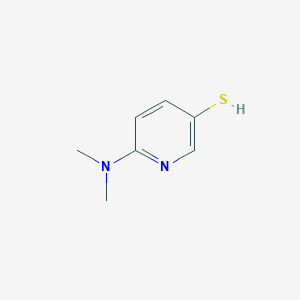
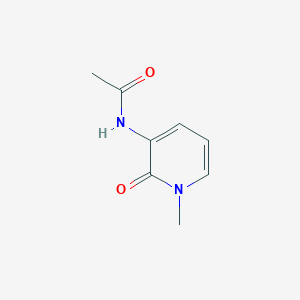
![2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7810495.png)
